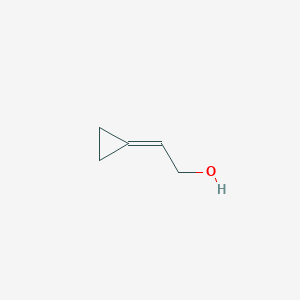
2-Cyclopropylideneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylideneethanol is an organic compound with the molecular formula C5H8O. It is characterized by a cyclopropylidene group attached to an ethanol moiety. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyclopropylideneethanol can be synthesized through several methods, including the hydration of cyclopropylidene derivatives or the reduction of cyclopropylidene ketones. The reaction conditions typically involve the use of strong acids or bases, and the presence of a suitable catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropylideneethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: The oxidation of this compound can yield cyclopropylidene carboxylic acids.
Reduction: Reduction reactions can produce cyclopropylidene alkanes.
Substitution: Substitution reactions can lead to the formation of various cyclopropylidene derivatives.
Applications De Recherche Scientifique
2-Cyclopropylideneethanol has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Cyclopropylideneethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Cyclopropylideneethanol is similar to other cyclopropylidene derivatives, such as cyclopropylidene methanol and cyclopropylidene acetone. it is unique in its reactivity and potential applications. The presence of the hydroxyl group in this compound distinguishes it from other compounds, making it more versatile in chemical reactions.
Propriétés
Formule moléculaire |
C5H8O |
|---|---|
Poids moléculaire |
84.12 g/mol |
Nom IUPAC |
2-cyclopropylideneethanol |
InChI |
InChI=1S/C5H8O/c6-4-3-5-1-2-5/h3,6H,1-2,4H2 |
Clé InChI |
GEPDOFOMCACZCV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















